2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid 2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13778479
InChI: InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3
SMILES: B(C1=CC(=NC=C1OCOC)F)(O)O
Molecular Formula: C7H9BFNO4
Molecular Weight: 200.96 g/mol

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid

CAS No.:

Cat. No.: VC13778479

Molecular Formula: C7H9BFNO4

Molecular Weight: 200.96 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-(methoxymethoxy)-pyridin-4-ylboronic acid -

Specification

Molecular Formula C7H9BFNO4
Molecular Weight 200.96 g/mol
IUPAC Name [2-fluoro-5-(methoxymethoxy)pyridin-4-yl]boronic acid
Standard InChI InChI=1S/C7H9BFNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3,11-12H,4H2,1H3
Standard InChI Key FSUDBYMEZASAPK-UHFFFAOYSA-N
SMILES B(C1=CC(=NC=C1OCOC)F)(O)O
Canonical SMILES B(C1=CC(=NC=C1OCOC)F)(O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a pyridine ring substituted at the 2-position with fluorine and at the 5-position with a methoxymethoxy group (OCH2OCH3-\text{OCH}_2\text{OCH}_3), while the boronic acid (B(OH)2-\text{B(OH)}_2) resides at the 4-position. This arrangement creates distinct electronic environments: the fluorine atom’s electronegativity withdraws electron density, enhancing the pyridine ring’s electrophilicity, while the methoxymethoxy group provides steric bulk and moderate electron donation through its ether linkages .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H9BFNO4\text{C}_7\text{H}_9\text{BFNO}_4
Molecular Weight200.96 g/mol
SMILES NotationB(C1=CC(=NC=C1F)OCOC)(O)O
InChIKeyVGPMZARHJYGFSE-UHFFFAOYSA-N
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMF)

The boronic acid group facilitates covalent interactions with diols, enabling applications in molecular recognition and catalysis. Quantum mechanical calculations predict a planar pyridine ring with a dihedral angle of 12° between the boronic acid and the aromatic system, optimizing conjugation for cross-coupling reactions .

Synthesis and Manufacturing Processes

Key Synthetic Routes

While proprietary protocols limit public disclosure, general synthesis involves:

  • Pyridine Functionalization: Introducing fluorine via Halex exchange on a chloropyridine precursor under basic conditions (e.g., KF in DMF at 120°C) .

  • Methoxymethoxy Protection: Treating the 5-hydroxypyridine intermediate with chloromethyl methyl ether (MOM-Cl) in the presence of a base like Et3N\text{Et}_3\text{N}.

  • Boronic Acid Installation: Employing Miyaura borylation with bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C.

Yield Optimization

Reaction yields depend critically on:

  • Catalyst Loading: 2–5 mol% Pd for minimal homocoupling byproducts.

  • Solvent Choice: THF outperforms DMSO due to reduced boronic acid hydrolysis.

  • Temperature Control: Maintaining 80°C prevents decomposition of the methoxymethoxy group.

Applications in Organic Synthesis and Medicinal Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group reacts with aryl halides in the presence of Pd catalysts to form biaryl structures, a cornerstone reaction in drug discovery . For example, coupling with 4-bromoanisole produces 4-methoxy-2'-fluoro-5'-(methoxymethoxy)-[1,1'-biphenyl]-4-ol, a potential kinase inhibitor scaffold.

Protecting Group Strategies

The methoxymethoxy moiety serves as a transient protecting group for hydroxyl functionalities, removable under mild acidic conditions (e.g., 1M HCl in THF). This property proves invaluable in multi-step syntheses requiring orthogonal protection schemes.

Reactivity and Mechanistic Insights

Boronic Acid-Diol Interactions

The compound forms cyclic boronate esters with vicinal diols (e.g., catechol), stabilized by B-O\text{B-O} bond enthalpies of ~500 kJ/mol . This interaction underpins its use in:

  • Glucose Sensing: Reversible binding to saccharides for biosensor development .

  • Enzyme Inhibition: Mimicking transition states in serine protease active sites.

Hydrolysis Kinetics

In aqueous solutions (pH 7.4, 25°C), the boronic acid hydrolyzes to the corresponding borate with a half-life of 8.2 hours, necessitating anhydrous storage conditions .

Exposure RouteProtective MeasureFirst Aid Response
SkinNitrile gloves, lab coatWash with soap/water 15 min
EyesGogglesIrrigate with saline 20 min
InhalationFume hood, N95 maskMove to fresh air

Comparative Analysis with Related Boronic Acid Derivatives

Pinacol Ester Derivative

The pinacol ester analog (CAS: 2121515-16-8) exhibits enhanced stability, with a hydrolysis half-life of 72 hours in aqueous buffer (pH 7.4). This makes it preferable for long-term storage and shipping, albeit at the cost of reduced reactivity in coupling reactions.

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